[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Catalog No.
S15376405
CAS No.
M.F
C23H28O5
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,...

Product Name

[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

IUPAC Name

[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16?,17?,19?,21?,22-,23-/m0/s1

InChI Key

ABGUZAVIFZZDDZ-XNFGFZKNSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C

Isomeric SMILES

CC(=O)OCC(=O)C1=CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C

The compound 2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate is a complex organic molecule with significant structural intricacies. Its molecular formula is C21H24O4C_{21}H_{24}O_{4} and it has a molecular weight of approximately 340.413 g/mol. The compound features multiple stereocenters and a cyclopenta[a]phenanthrene backbone, which is characteristic of various biologically active natural products. The presence of hydroxyl and carbonyl functional groups contributes to its potential reactivity and biological activity.

Typical of organic molecules with hydroxyl and carbonyl groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The acetate group can participate in nucleophilic substitution reactions.

These reactions are important for the modification of the compound for further studies or applications.

Compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity: Many cyclopenta[a]phenanthrene derivatives have been studied for their potential in cancer therapy due to their ability to interact with cellular pathways involved in tumor growth.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, potentially making them candidates for treating inflammatory diseases.
  • Hormonal Activity: Given the structural similarities to steroid hormones, this compound may exhibit hormonal activity, influencing various physiological processes.

Research into the specific biological activity of this compound is ongoing and could reveal new therapeutic applications.

Synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials: Synthesis may start from commercially available steroids or related precursors.
  • Functional Group Modification: Key steps involve the introduction of hydroxyl and carbonyl groups through oxidation reactions.
  • Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene structure may involve cyclization reactions that create the polycyclic framework.
  • Final Acetylation: The final step usually involves acetylation to yield the acetate moiety.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Biochemical Research: Used as a tool in studying biological pathways influenced by steroid-like compounds.
  • Material Science: Exploration in polymer chemistry due to its unique structure could lead to novel materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological molecules:

  • Protein Binding Studies: Investigating how the compound binds to proteins can elucidate its mechanism of action.
  • Receptor Interaction: Studies on how it interacts with hormone receptors can provide insights into its potential hormonal effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can inform its safety profile and efficacy as a therapeutic agent.

These studies are essential for advancing the compound's development into practical applications.

Similar Compounds

Several compounds share structural features with 2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate:

  • 11-Hydroxytestosterone - A steroid hormone with similar hydroxyl functionalities.
  • Dexamethasone - A synthetic glucocorticoid that shares anti-inflammatory properties.
  • Cyclopenta[a]phenanthrene derivatives - Various derivatives that exhibit similar biological activities.

Comparison Table

Compound NameStructure TypeBiological Activity
2-[(10R,13S)-11-hydroxy...]Cyclopenta[a]phenanthreneAnticancer, anti-inflammatory
11-HydroxytestosteroneSteroidHormonal activity
DexamethasoneSynthetic glucocorticoidAnti-inflammatory
Cyclopenta[a]phenanthrene derivativesPolycyclic aromatic hydrocarbonsVaries (often anticancer)

This comparison highlights the unique aspects of 2-[(10R,13S)-11-hydroxy...] while also situating it within a broader context of similar compounds with overlapping biological activities.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

384.19367399 g/mol

Monoisotopic Mass

384.19367399 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

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